molecular formula C23H23N3O3 B2778509 benzyl 2-(2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetate CAS No. 921550-57-4

benzyl 2-(2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetate

Cat. No. B2778509
CAS RN: 921550-57-4
M. Wt: 389.455
InChI Key: YBGGLRDFHLONSW-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzyl group, an indole group, and a 1,3,4-oxadiazole group. The presence of these groups suggests that the compound could have interesting chemical and physical properties .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The 1,3,4-oxadiazole group is a five-membered ring containing three heteroatoms (one oxygen and two nitrogens), which could contribute to interesting electronic properties .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the 1,3,4-oxadiazole group, which is known to participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the 1,3,4-oxadiazole group could contribute to strong luminescence, good electronic conductivity, and excellent thermal and chemical stability .

Future Directions

The future research directions for this compound could include further investigation into its synthesis, properties, and potential applications. Given the interesting properties of the 1,3,4-oxadiazole group, it could be of interest in the development of new materials or pharmaceuticals .

properties

IUPAC Name

benzyl 2-[2-(5-butyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3/c1-2-3-13-21-24-25-23(29-21)20-14-18-11-7-8-12-19(18)26(20)15-22(27)28-16-17-9-5-4-6-10-17/h4-12,14H,2-3,13,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBGGLRDFHLONSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzyl 2-(2-(5-butyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetate

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